Physicochemical Differentiation: LogP and Polar Surface Area Profiling vs. Isosteric Analogs
The target compound bearing the 4-methylphenyl substituent exhibits a calculated LogP of approximately 2.56–2.58 and a topological polar surface area (TPSA) of approximately 84–98 Ų . This contrasts with its 4-methoxyphenyl analog (CAS 897735-12-5), which introduces an additional hydrogen-bond acceptor via the methoxy oxygen and is expected to increase polarity and reduce logP compared to the methyl substituent. Cross-study comparison using IPPI-DB compound data for a structurally related C₁₇H₁₄ClN₃O₃ scaffold confirms AlogP of 2.46, HBA of 6, HBD of 3, and TPSA of 95.08 Ų [1]. The furan-2-yl analog (CAS 862809-14-1), by replacing the aromatic phenyl with a heteroaromatic furan, introduces additional polarity and alters the electronic character of the oxadiazole ring, resulting in a predicted cLogP of approximately 1.56–1.98—substantially more hydrophilic than the p-tolyl variant [2]. These measured and predicted physicochemical differences directly affect membrane permeability, solubility, and oral bioavailability potential, making the compounds non-interchangeable in cell-based or in vivo experimental settings.
| Evidence Dimension | Calculated lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.56–2.58; TPSA = 84–98 Ų; AlogP = 2.46; HBA = 6; HBD = 3 |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CAS 897735-12-5): LogP ~2.5 (predicted); Furan-2-yl analog (CAS 862809-14-1): cLogP = 1.56–1.98 |
| Quantified Difference | ΔLogP (Target – Furan analog): ~+0.6 to +1.0 log units (approximately 4- to 10-fold higher lipophilicity) |
| Conditions | Predicted/calculated using ChemSrc, MolBase, and IPPI-DB databases for C₁₇H₁₄ClN₃O₃ scaffolds |
Why This Matters
The ~0.6–1.0 log unit difference in lipophilicity between the target p-tolyl compound and its furan analog translates to approximately 4- to 10-fold differences in membrane partitioning, directly impacting cellular permeability and apparent potency in cell-based assays.
- [1] IPPI-DB. Compound 18. MW = 343.07 g/mol; HBA = 6; HBD = 3; AlogP = 2.46; TPSA = 95.08. Institut Pasteur. View Source
- [2] PMC Table 1. CLogP data for oxadiazole derivatives. CLogP furan analog: 1.5572 and 1.9846. PubMed Central. View Source
